N-Fmoc-L-homoarginine
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Overview
Description
N-α-Fluorenylmethyloxycarbonyl-N G-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-homoarginine: (FMOC-HOMOARG-OH) is an organic compound used primarily in solid-phase peptide synthesis. It is a derivative of homoarginine, which is an amino acid analog of arginine. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (FMOC) protecting group, which is commonly used to protect the amino group during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: FMOC-HOMOARG-OH is synthesized through a series of chemical reactions that involve the protection and deprotection of functional groups. The synthesis typically starts with the amino acid homoarginine, which is protected at the amino group with the FMOC group. The guanidino group of homoarginine is protected with a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group to prevent side reactions during peptide synthesis.
Industrial Production Methods: In industrial settings, the synthesis of FMOC-HOMOARG-OH is carried out using automated peptide synthesizers. These machines allow for precise control of reaction conditions, such as temperature, solvent, and reagent concentrations. The process involves the sequential addition of protected amino acids to a growing peptide chain, followed by the removal of the FMOC group to expose the amino group for further reactions .
Chemical Reactions Analysis
Types of Reactions: FMOC-HOMOARG-OH undergoes several types of chemical reactions, including:
Deprotection: The FMOC group can be removed using a base such as piperidine, exposing the amino group for further reactions.
Coupling: The exposed amino group can react with carboxyl groups of other amino acids to form peptide bonds.
Cleavage: The Pbf group can be removed using strong acids like trifluoroacetic acid, exposing the guanidino group of homoarginine.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.
Coupling: N,N’-Diisopropylcarbodiimide (DIC) and OxymaPure in N-butylpyrrolidinone (NBP) at 45°C.
Cleavage: Trifluoroacetic acid (TFA) in the presence of scavengers like water and triisopropylsilane (TIS).
Major Products Formed:
Deprotected Homoarginine: After removal of the FMOC and Pbf groups.
Peptide Chains: Formed by the sequential addition of amino acids
Scientific Research Applications
FMOC-HOMOARG-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used in the synthesis of peptides for research and therapeutic purposes.
Drug Development: Employed in the development of peptide-based drugs.
Biomaterials: Utilized in the creation of peptide-based hydrogels for tissue engineering and drug delivery.
Biological Studies: Used to study protein-protein interactions and enzyme-substrate interactions.
Mechanism of Action
The primary mechanism of action of FMOC-HOMOARG-OH involves its role as a building block in peptide synthesis. The FMOC group protects the amino group of homoarginine, allowing for selective reactions at other functional groups. The Pbf group protects the guanidino group, preventing side reactions during peptide bond formation. The compound facilitates the sequential addition of amino acids to form peptides, which can then be used in various biological and chemical applications .
Comparison with Similar Compounds
FMOC-HOMOARG-OH is similar to other FMOC-protected amino acids, such as:
FMOC-Arginine (FMOC-ARG-OH): Similar in structure but with a shorter side chain.
FMOC-Lysine (FMOC-LYS-OH): Contains a primary amine instead of a guanidino group.
FMOC-Ornithine (FMOC-ORN-OH): Similar to lysine but with one fewer methylene group in the side chain.
Uniqueness: FMOC-HOMOARG-OH is unique due to its longer side chain and the presence of a guanidino group, which allows for specific interactions in peptide synthesis and biological studies .
Properties
IUPAC Name |
6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRELIJBJYZHTQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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